

Spectroscopic Analysis of Dihydroxyaluminum Aminoacetate: A Technical Guide

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Compound of Interest

Compound Name: *Aluminium glycinate*

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Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of dihydroxyaluminum aminoacetate, an active pharmaceutical ingredient primarily used as an antacid. The document details the fundamental chemical and physical properties of the compound and outlines the application of key spectroscopic and analytical techniques for its characterization. While specific spectral data for dihydroxyaluminum aminoacetate is not widely published, this guide synthesizes information from official pharmacopeial monographs and analogous compounds to present a comprehensive analytical framework. This includes methodologies for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, Mass Spectrometry (MS), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). Experimental protocols derived from standard pharmaceutical analysis procedures are provided, alongside tables summarizing key quantitative parameters.

Introduction

Dihydroxyaluminum aminoacetate, with the chemical formula $C_2H_6AlNO_4$, is an aluminum salt of the amino acid glycine.^{[1][2][3][4][5][6][7][8][9]} It is a white, odorless, and tasteless powder.^[8] This compound is practically insoluble in water and organic solvents but dissolves in dilute mineral acids and solutions of fixed alkalies.^[8] Its primary pharmacological action is the neutralization of gastric acid, making it a common component in antacid formulations.^[8]

Accurate and robust analytical methods are crucial for the quality control and characterization of dihydroxyaluminum aminoacetate in pharmaceutical development and manufacturing. Spectroscopic techniques are central to this, providing detailed information on molecular structure, purity, and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of dihydroxyaluminum aminoacetate is presented in Table 1. This data is essential for the selection and optimization of analytical methods.

Property	Value	References
Chemical Formula	<chem>C2H6AlNO4</chem> (anhydrous)	[1][2][6][7]
Molecular Weight	135.05 g/mol (anhydrous)	[1][2][6][7]
CAS Number	13682-92-3 (anhydrous), 41354-48-7 (hydrate)	[1][2][3]
Appearance	White, odorless powder	[8]
Solubility	Insoluble in water and organic solvents; Soluble in dilute mineral acids and solutions of fixed alkalies	[8]
pH (1 in 25 suspension in water)	6.5 - 7.5	[1][4][5]

Spectroscopic and Analytical Methodologies

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For dihydroxyaluminum aminoacetate, IR spectroscopy can confirm the presence of the amino, carboxylate, and hydroxyl groups, as well as the Al-O bonds.

Expected Spectral Features:

Based on the structure of dihydroxyaluminum aminoacetate and spectral data from related compounds, the following absorption bands are anticipated:

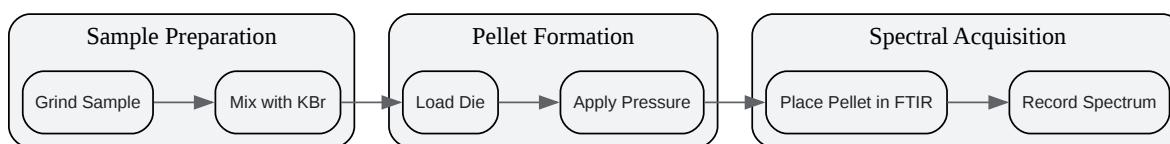
Wavenumber Range (cm ⁻¹)	Assignment
3400 - 3200	O-H stretching (from hydroxyl groups and water of hydration), N-H stretching (from the amino group)
~1610	Asymmetric stretching of the carboxylate group (COO ⁻)
~1410	Symmetric stretching of the carboxylate group (COO ⁻)
~1100 - 1000	C-N stretching
Below 1000	Al-O and Al-OH vibrations

Experimental Protocol: KBr Pellet Method

The KBr pellet method is a common technique for the IR analysis of solid samples.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of dihydroxyaluminum aminoacetate with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[\[13\]](#)
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder mixture into a pellet die.
 - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[\[13\]](#)
- Spectral Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.



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FTIR KBr Pellet Method Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For dihydroxyaluminum aminoacetate, ^1H , ^{13}C , and ^{27}Al NMR would be the most informative. Due to its insolubility in most common NMR solvents, D_2O with the addition of a minimal amount of acid (e.g., DCl) to achieve dissolution would be a suitable solvent system.

Expected ^1H and ^{13}C NMR Data:

The glycine moiety is expected to show characteristic signals.

Nucleus	Expected Chemical Shift (ppm)	Multiplicity	Assignment
^1H	~3.2	Singlet	$-\text{CH}_2-$
^{13}C	~45	-	$-\text{CH}_2-$
^{13}C	~175	-	$-\text{COO}^-$

Experimental Protocol: Solution-State NMR

- Sample Preparation:
 - Suspend approximately 10-20 mg of dihydroxyaluminum aminoacetate in 0.6-0.7 mL of D₂O in an NMR tube.
 - Add a minimal amount of DCI dropwise until the solid dissolves.
- Spectral Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
 - For ²⁷Al NMR, a broader spectral width and a reference standard such as Al(NO₃)₃ in D₂O would be used.[14][15] A study on the neutralization of dihydroxyaluminum aminoacetate with hydrochloric acid using ²⁷Al NMR indicated the presence of monomeric and polymeric aluminum species in solution.[14]



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NMR Sample Preparation and Analysis

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds in a nonpolar environment. For dihydroxyaluminum aminoacetate, Raman spectroscopy could provide further insights into the carboxylate and Al-O vibrations.

Experimental Protocol: Solid-State Raman

- Sample Preparation:
 - Place a small amount of the dihydroxyaluminum aminoacetate powder on a microscope slide or in a suitable sample holder.
- Spectral Acquisition:

- Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 785 nm).
- Set the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) would be a suitable technique for dihydroxyaluminum aminoacetate.

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule $[M+H]^+$ would likely involve the loss of water, carbon dioxide, and parts of the glycine molecule.

Experimental Protocol: ESI-MS

- Sample Preparation:
 - Prepare a dilute solution of dihydroxyaluminum aminoacetate in a suitable solvent system, likely an acidic aqueous/organic mixture (e.g., water/methanol with 0.1% formic acid) to promote ionization.
- Analysis:
 - Infuse the sample solution into the ESI source of the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode.
 - Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

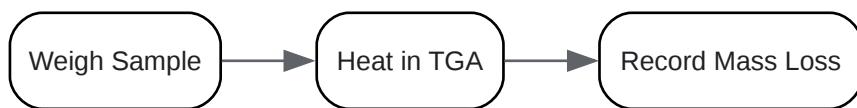
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For dihydroxyaluminum aminoacetate hydrate, TGA can be used to determine the water content and to study its thermal decomposition profile. The USP monograph specifies a "loss on drying"

of not more than 14.5% when dried at 130°C to a constant weight, which corresponds to the water of hydration.[1][4][5]

Experimental Protocol: TGA

- Sample Preparation:
 - Accurately weigh a small amount (5-10 mg) of dihydroxyaluminum aminoacetate into a TGA pan.
- Analysis:
 - Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
 - Record the mass loss as a function of temperature.



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Thermogravimetric Analysis Workflow

X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of a solid material. For dihydroxyaluminum aminoacetate, powder XRD can be used to identify the crystalline form and to check for the presence of other crystalline phases.

Experimental Protocol: Powder XRD

- Sample Preparation:
 - Gently grind the dihydroxyaluminum aminoacetate powder to a fine, uniform consistency.
 - Pack the powder into a sample holder.

- Data Acquisition:

- Collect the diffraction pattern using an X-ray diffractometer over a specific 2θ range (e.g., 5° to 50°).
- The resulting diffractogram will show peaks at specific 2θ angles that are characteristic of the crystalline structure.

Quantitative Analysis from USP Monograph

The United States Pharmacopeia (USP) provides several quantitative tests for the quality control of dihydroxyaluminum aminoacetate.[\[1\]](#)[\[4\]](#)[\[5\]](#) These are summarized in Table 2.

Test	Method Summary	Specification	References
Assay	Titration with edetate disodium (EDTA) after dissolution in hydrochloric acid.	94.0% - 102.0% (on dried basis)	[1] [4] [5]
Nitrogen Content	Kjeldahl method (Method II <461>)	9.90% - 10.60% (on dried basis)	[1] [4] [5]
Loss on Drying	Drying at 130 °C to constant weight.	Not more than 14.5%	[1] [4] [5]
pH	Measurement of a 1 in 25 suspension in water.	6.5 - 7.5	[1] [4] [5]
Mercury	Method IIa <261>	Not more than 1 ppm	[1] [4] [5]

Conclusion

The spectroscopic and analytical methods outlined in this guide provide a comprehensive framework for the characterization of dihydroxyaluminum aminoacetate. While a complete set of published reference spectra is not readily available, the combination of techniques described, guided by the specifications in the USP monograph and knowledge of similar compounds, allows for robust quality control and in-depth structural analysis. For drug

development professionals, the application of these methods is essential to ensure the identity, purity, and quality of dihydroxyaluminum aminoacetate in pharmaceutical formulations. Further research to publish detailed spectral data would be a valuable contribution to the pharmaceutical analysis community.

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